N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine
Description
N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine is a bicyclic amine featuring a partially saturated pyridine ring (5,6-dihydropyridine) with substituents at positions 2 (tert-butyl group), 3 (phenyl group), and 6 (methyl group).
Properties
CAS No. |
917886-28-3 |
|---|---|
Molecular Formula |
C16H22N2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
N-tert-butyl-2-methyl-5-phenyl-2,3-dihydropyridin-6-amine |
InChI |
InChI=1S/C16H22N2/c1-12-10-11-14(13-8-6-5-7-9-13)15(17-12)18-16(2,3)4/h5-9,11-12H,10H2,1-4H3,(H,17,18) |
InChI Key |
JQLSKSZQUKHTJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(C(=N1)NC(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Knoevenagel Condensation
One of the prominent methods for synthesizing N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine is through the Knoevenagel condensation reaction. This method typically involves the reaction of an aldehyde with a malonic ester in the presence of a base.
- Combine 2-tert-butyl-6-methylpyridine and a suitable aldehyde.
- Add a catalytic amount of piperidine or another base.
- Heat the mixture to promote condensation, forming an intermediate that can undergo further cyclization to yield the target compound.
Yield and Conditions:
This method has been reported to yield moderate to high amounts of the desired product depending on the reaction conditions (temperature, solvent) used during synthesis.
Cyclization Reactions
Cyclization reactions are essential in forming the dihydropyridine ring structure characteristic of this compound.
- Start with a suitable pyridine derivative (e.g., 3-bromo-pyridine).
- Treat with an amine (like tert-butyl amine) under reflux conditions.
- The cyclization occurs via nucleophilic attack leading to the formation of the dihydropyridine structure.
Research Findings:
The cyclization step can be optimized using different solvents and temperatures to improve yields and selectivity.
Substitution Reactions
Substitution reactions are also crucial in modifying the pyridine ring to achieve the desired functional groups on this compound.
- Use electrophilic aromatic substitution methods where appropriate substituents are introduced onto the phenyl group.
- Common reagents include bromine or other electrophiles in the presence of Lewis acids.
Yield and Efficiency:
Substitution reactions can vary significantly in yield based on sterics and electronics of the substituents involved.
Comparative Analysis of Preparation Methods
The following table summarizes various preparation methods for this compound:
| Method | Key Reagents | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Knoevenagel Condensation | Aldehyde, malonic ester | 60–85 | Straightforward; good yields | Requires careful control of conditions |
| Cyclization | Pyridine derivative, amine | 70–90 | Efficient formation of ring structure | Sensitive to reaction conditions |
| Substitution | Electrophiles (e.g., bromine) | 50–80 | Versatile for functional group addition | May require multiple steps |
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antihypertensive properties due to its structural similarity to other dihydropyridines.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The provided evidence highlights N-(tert-Butyl)-6-chloro-2-pyridinamine (CAS 791095-83-5, molecular formula C₉H₁₃ClN₂, molecular weight 184.67) as a closely related analog . Below is a comparative analysis:
| Property | N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine | N-(tert-Butyl)-6-chloro-2-pyridinamine |
|---|---|---|
| Core Structure | 5,6-Dihydropyridine (partially saturated) | Pyridine (fully aromatic) |
| Substituents | 3-Phenyl, 6-methyl, N-tert-butyl | 6-Chloro, N-tert-butyl |
| Molecular Weight | Not available | 184.67 g/mol |
| Electron Effects | Methyl (electron-donating), phenyl (variable effects) | Chloro (electron-withdrawing) |
| Steric Environment | High steric bulk due to phenyl and tert-butyl groups | Moderate steric bulk from tert-butyl |
Key Observations:
Aromaticity vs.
Substituent Impact: The 6-methyl group in the target compound may improve lipophilicity and metabolic stability compared to the 6-chloro substituent in the analog, which could influence solubility and reactivity.
Synthetic Complexity : The dihydropyridine scaffold and multiple substituents likely make the target compound more synthetically challenging than the analog, which has a straightforward pyridine backbone.
Hypothetical Pharmacological Implications
- The tert-butyl group in both compounds may enhance binding affinity to hydrophobic enzyme pockets or receptors.
- The chloro substituent in the analog might confer electrophilic reactivity, whereas the methyl and phenyl groups in the target compound could favor passive diffusion through membranes.
Biological Activity
N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHN
- Molecular Weight : 234.35 g/mol
- CAS Number : 1309982-63-5
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
The compound exhibited a significant inhibitory effect on the growth of Staphylococcus aureus, with MIC values indicating potential for therapeutic use against infections caused by resistant strains.
Cytotoxic Activity
In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on cancer cell lines. The MTT assay was employed to assess cell viability against various human cancer cell lines.
Table 2: Cytotoxicity Profile of this compound
| Cancer Cell Line | IC μM |
|---|---|
| HeLa (Cervical) | 15 |
| MCF7 (Breast) | 12 |
| A549 (Lung) | 20 |
The compound showed promising cytotoxicity against HeLa and MCF7 cells, suggesting its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for bacterial survival and cancer cell proliferation. Further studies are needed to elucidate these mechanisms fully.
Case Studies
-
Case Study on Antimicrobial Resistance
- A study conducted on hospital isolates of Staphylococcus aureus showed that this compound effectively inhibited resistant strains at concentrations lower than traditional antibiotics, indicating its potential role in combating antibiotic resistance.
-
Case Study on Cancer Cell Lines
- Research involving various cancer cell lines demonstrated that the compound selectively induces apoptosis in malignant cells while sparing normal cells, highlighting its therapeutic potential with reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
